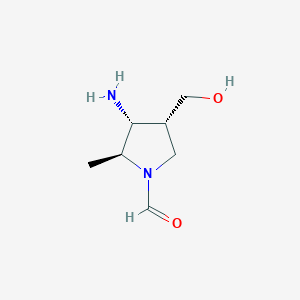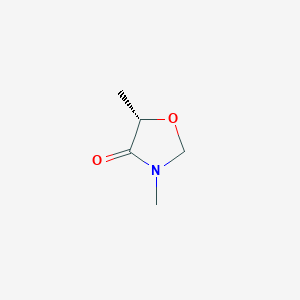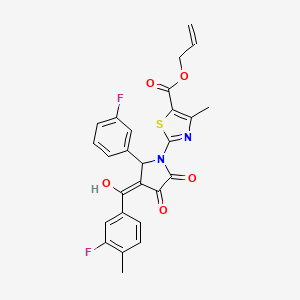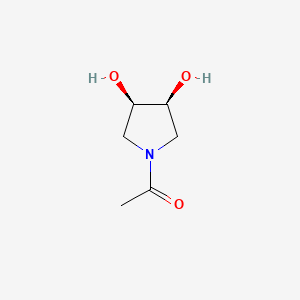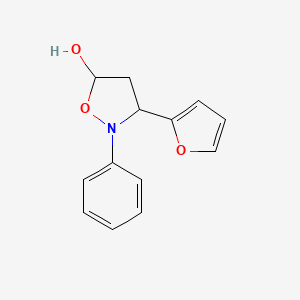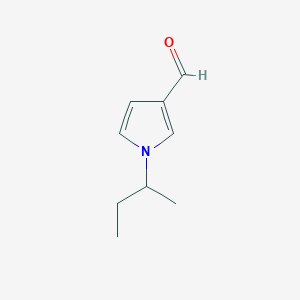
6-Amino-4-phenylquinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-phenylquinoline-5,8-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group at the 6th position and a phenyl group at the 4th position on the quinoline ring. The presence of the quinoline-5,8-dione moiety is significant due to its biological and chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-phenylquinoline-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to construct this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions are explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-phenylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-ortho-quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and phenyl positions.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts and oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-ortho-quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-4-phenylquinoline-5,8-dione has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 6-Amino-4-phenylquinoline-5,8-dione is largely attributed to its ability to form radicals in vivo. It targets NAD(P)H-dependent quinone oxidoreductase (NQO1), leading to the generation of reactive oxygen species (ROS) and inducing mitochondrial dysfunction in cancer cells . This mechanism results in the selective inhibition of cancer cell proliferation and induction of apoptosis through the regulation of apoptotic proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
6-Chloro-7-[2-(N,N-diethylamino)vinyl]quinoline-5,8-dione: Exhibits similar biological activities but differs in the substitution pattern.
Isoquinoline-5,8-dione derivatives: Share the quinone moiety but have different ring structures and substitution patterns.
Uniqueness: 6-Amino-4-phenylquinoline-5,8-dione stands out due to its specific substitution at the 6th and 4th positions, which imparts unique chemical and biological properties. Its selective inhibition of cancer cells and potential to overcome multidrug resistance make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
824405-24-5 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
6-amino-4-phenylquinoline-5,8-dione |
InChI |
InChI=1S/C15H10N2O2/c16-11-8-12(18)14-13(15(11)19)10(6-7-17-14)9-4-2-1-3-5-9/h1-8H,16H2 |
InChI Key |
GZXIOPDZMROIEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=C2)C(=O)C=C(C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



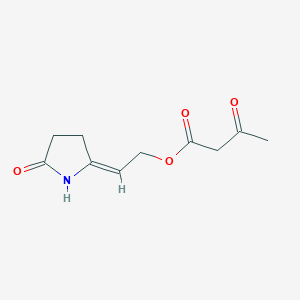
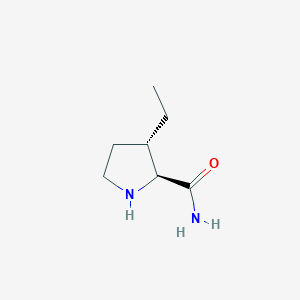
![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
